(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol
CAS No.: 1353742-19-4
Cat. No.: VC0122236
Molecular Formula: C13H16O3
Molecular Weight: 220.268
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353742-19-4 |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.268 |
| IUPAC Name | (1S,2S,3R,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol |
| Standard InChI | InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12+,13-/m0/s1 |
| Standard InChI Key | LPHHAQDOQOLDFK-LOWDOPEQSA-N |
| SMILES | C1C(C(C2C1O2)COCC3=CC=CC=C3)O |
Introduction
Chemical Identity and Structure
Molecular Identification and Nomenclature
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol is a complex organic compound featuring specific stereochemistry that is critical to its chemical and biological properties. The compound is characterized by a bicyclic structure containing an epoxide (oxirane) ring system fused to a cyclopentane ring with hydroxyl and benzyloxymethyl substituents.
Table 2.1: Chemical Identifiers of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol
| Parameter | Value |
|---|---|
| CAS Number | 1353742-19-4 |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.268 g/mol |
| IUPAC Name | (1S,2S,3R,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol |
| InChI | InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12+,13-/m0/s1 |
| InChIKey | LPHHAQDOQOLDFK-LOWDOPEQSA-N |
The compound has several recognized synonyms in chemical literature and databases, including:
-
(1S,2S,3R,5R)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexan-3-ol
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(1S,2S,3R,5R)-2-((Benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Stereochemical Considerations
The nomenclature (1S,2S,3R,5R) indicates the specific stereochemical configuration at four stereogenic centers within the molecule. This precise stereochemical arrangement is essential for its biological activity and chemical reactivity. The compound features a 6-oxabicyclo[3.1.0]hexane core structure, which contains an epoxide bridge that contributes to its conformational rigidity and reactivity profile .
It is important to distinguish this compound from its diastereomer (1S,2R,3S,5R)-2-((Benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexan-3-ol (CAS: 117641-39-1), which possesses different stereochemistry and consequently different chemical and biological properties.
Physical and Chemical Properties
Physical Characteristics
The physical properties of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol contribute to its handling, storage requirements, and application potential in synthetic chemistry. While specific experimental data for this exact stereoisomer is somewhat limited in the available literature, theoretical and computational properties provide valuable insights.
Table 3.1: Physical Properties of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol
| Property | Value | Method of Determination |
|---|---|---|
| Physical State | Solid | Experimental observation |
| Molecular Weight | 220.268 g/mol | Calculated from molecular formula |
| Exact Mass | 220.109940 | High-resolution mass spectrometry |
Chemical Reactivity
The chemical reactivity of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol is significantly influenced by its functional groups and stereochemistry. The compound contains three key reactive sites:
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The epoxide ring (oxirane) - susceptible to nucleophilic ring-opening reactions
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The hydroxyl group - capable of participating in esterification, etherification, and oxidation reactions
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The benzyloxy group - serving as a protecting group for the primary alcohol, which can be cleaved under appropriate conditions
These functional groups allow for selective chemical transformations, making the compound valuable in multi-step synthetic pathways leading to complex molecules.
Synthesis Methodologies
Synthetic Approaches
The synthesis of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol typically involves complex organic reactions with carefully controlled conditions to achieve the desired stereochemistry. Asymmetric synthesis techniques are essential for establishing the correct configuration at the four stereogenic centers.
Key synthetic steps may include:
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Stereoselective epoxidation of cyclopentene derivatives
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Asymmetric hydroxylation reactions
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Regioselective benzyl protection of primary alcohols
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Stereocontrolled cyclopropanation reactions
The synthesis requires careful control of reaction conditions and purification techniques to ensure stereochemical purity, which is critical for its application in pharmaceutical synthesis.
Analytical Characterization
Analytical techniques employed for characterization of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Resolution Mass Spectrometry (HRMS) for molecular weight determination
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X-ray crystallography for absolute stereochemical confirmation
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Chiral HPLC for enantiomeric purity assessment
These techniques ensure the identity, purity, and stereochemical integrity of the compound for research applications.
Applications in Organic Synthesis
Building Block in Complex Molecule Synthesis
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules with defined stereochemistry. Its unique stereochemical configuration makes it especially useful in the synthesis of compounds where precise spatial arrangement of functional groups is critical.
The compound's utility stems from several features:
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The rigid bicyclic framework provides a well-defined spatial arrangement of functional groups
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The presence of orthogonally protected hydroxyl groups (free hydroxyl and benzyloxy-protected) allows for selective functionalization
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The epoxide moiety offers a reactive site for stereoselective ring-opening reactions
These characteristics make it particularly valuable in the synthesis of complex natural products, pharmaceutical intermediates, and other biologically active compounds requiring precise stereochemical control.
Comparison with Related Compounds
Structural Comparison with (1S,2R,3S,5R) Isomer
A closely related compound that appears frequently in chemical literature is the diastereomer (1S,2R,3S,5R)-2-((Benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexan-3-ol (CAS: 117641-39-1). While sharing the same molecular formula (C₁₃H₁₆O₃) and similar core structure, the different stereochemical configuration results in distinct chemical and physical properties .
Table 7.1: Comparison of Stereoisomers
| Property | (1S,2S,3R,5R) Isomer | (1S,2R,3S,5R) Isomer |
|---|---|---|
| CAS Number | 1353742-19-4 | 117641-39-1 |
| Molecular Weight | 220.268 g/mol | 220.26 g/mol |
| Boiling Point | Not specifically reported | 363.1±22.0 °C at 760 mmHg |
| Density | Not specifically reported | 1.2±0.1 g/cm³ |
| Flash Point | Not specifically reported | 173.4±22.3 °C |
| Applications | Building block in organic synthesis | Entecavir intermediate 2 (Ent-2) |
The (1S,2R,3S,5R) isomer has been specifically identified as an intermediate in the synthesis of entecavir, an antiviral medication used in the treatment of hepatitis B .
Structure-Activity Relationships
The difference in stereochemistry between these isomers significantly impacts their reactivity, biological activity, and utility in synthetic pathways. The spatial arrangement of the hydroxyl and benzyloxymethyl groups relative to the bicyclic framework determines:
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The approach trajectory for reagents in subsequent reactions
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The three-dimensional shape of resulting products
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The binding affinity to biological targets when incorporated into larger molecules
These structure-activity relationships highlight the importance of stereochemical control in the synthesis and application of these compounds.
Research Applications and Future Directions
Current Research Applications
Current research involving (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol focuses primarily on its utility as a building block in organic synthesis. The compound's unique stereochemical features make it valuable for constructing complex molecules with defined spatial arrangements of functional groups.
Specific research applications include:
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Development of stereoselective synthetic methodologies
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Exploration of structure-activity relationships in medicinal chemistry
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Investigation of novel reaction pathways involving epoxide-containing bicyclic systems
Future Research Directions
Potential future directions for research involving this compound may include:
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Development of more efficient and scalable synthetic routes to access the compound and related derivatives
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Exploration of novel transformations that leverage the compound's unique stereochemistry
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Investigation of potential applications in the synthesis of bioactive compounds beyond current applications
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Computational studies to better understand the reactivity patterns and conformational preferences
These research avenues may expand the utility of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol in organic synthesis and pharmaceutical development.
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